2-(Trimethylsilyl)ethyl piperazine-1-carboxylate
Overview
Description
Scientific Research Applications
Enantioselective Catalysis
- Application : 2-(Trimethylsilyl)ethyl piperazine-1-carboxylate derivatives are used as enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. These catalysts have shown high yields and enantioselectivities for various substrates, including aromatic and aliphatic ketimines (Wang et al., 2006).
Structural and Chemical Analysis
- Application : Derivatives of this compound have been analyzed for their structural properties using techniques like X-ray diffraction. This analysis helps in understanding the molecular shape and intermolecular interactions, which are vital for designing compounds with desired chemical and physical properties (Kulkarni et al., 2016).
Synthesis of Complex Organic Compounds
- Application : this compound plays a role in the synthesis of complex organic molecules. For example, it has been used in the synthesis of curvularin, a mold metabolite, demonstrating its utility in creating diverse organic compounds (Gerlach, 1977).
Medicinal Chemistry and Drug Development
- Application : This compound is instrumental in developing new drug-like molecules, particularly in the field of medicinal chemistry. It is used for creating piperazine-based structures, which are common in many biologically active compounds (Jassem et al., 2020).
Properties
IUPAC Name |
2-trimethylsilylethyl piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2Si/c1-15(2,3)9-8-14-10(13)12-6-4-11-5-7-12/h11H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIFIHFGDRTGMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)N1CCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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